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Compound of Interest

Compound Name: MOG (35-55), human

Cat. No.: B13386383

Technical Support Center: MOG (35-55)-Induced
EAE

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers working with the MOG (35-55)-induced Experimental Autoimmune
Encephalomyelitis (EAE) model.

Frequently Asked Questions (FAQSs)
Q1: What is the expected clinical course for MOG (35-
55)-induced EAE in C57BL/6 mice?

The MOG (35-55) peptide in C57BL/6 mice typically induces a chronic, monophasic EAE.[1][2]
[3] You can expect the first clinical symptoms to appear between 9 and 14 days post-
immunization.[1][4] The disease severity usually reaches its peak 3 to 5 days after onset and
then transitions into a chronic phase where deficits are maintained, and animals do not fully
recover.[1][2]

Q2: What are the key factors that can influence the
severity and incidence of EAE?

Several factors can significantly impact the outcome of your EAE experiment. These include:
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Mouse Strain: C57BL/6 mice are a commonly used strain for the MOG (35-55) model.[1]
Other strains, like NOD mice, can also be used but may develop a relapsing-remitting to
secondary progressive disease course.[5] The genetic background is critical; for example,
the MOG (35-55) model is not effective in SJL mice.[3]

Gut Microbiota: The composition of the gut microbiome is a crucial environmental factor.
Germ-free mice are highly resistant to EAE.[6][7] Colonization with specific bacteria, such as
Segmented Filamentous Bacteria (SFB), can promote pro-inflammatory Th17 responses and
restore disease susceptibility.[6] Conversely, certain Lactobacillus species have been shown
to ameliorate EAE symptoms.[8]

Adjuvant Composition: The antigen-adjuvant emulsion is critical. The ratio of the MOG
peptide to the concentration of Mycobacterium tuberculosis in the Complete Freund's
Adjuvant (CFA) can significantly affect EAE production.[9] Pertussis toxin (PTX) is also used
to enhance the disease by facilitating the entry of autoimmune T cells into the central
nervous system (CNS).[4]

Animal Age and Sex: Disease susceptibility can vary with the age and sex of the mice.[1] It is
recommended to use age- and sex-matched animals in experimental groups.[1] Some
studies report that female C57BL/6J mice tend to develop a more aggressive disease with
an earlier onset compared to males.[2]

Diet: Diet can modulate the gut microbiome and influence EAE outcomes. For instance, a
diet low in fermentable fiber has been shown to result in a more reliable and uniform EAE
induction.[10] Dietary factors like polyunsaturated fatty acids and isoflavones may also have
protective effects.[7]

Q3: How are clinical signs of EAE evaluated and
scored?

EAE clinical signs are typically evaluated daily using a standardized 0-5 scoring system. This
system quantifies the progression of paralysis, which usually begins with the tail and ascends
to the limbs.[1][2][11] Consistent and blinded scoring is highly recommended to ensure internal
validity of the experiment.[1]
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Problem 1: Low Disease Incidence or Weak Symptoms

Possible Cause:

e Suboptimal Immunization: The preparation and administration of the MOG/CFA emulsion is a
critical step. An improper emulsion can lead to poor immunization.

Incorrect Dosing: The amounts of MOG peptide, CFA, and/or Pertussis Toxin (PTX) may be
too low.

Animal-Related Factors: The age, sex, or gut microbiota of the mice may be contributing to
resistance.

Suggested Solutions:

Optimize Emulsion Preparation: Ensure the MOG peptide and CFA are thoroughly emulsified
to a stable, water-in-oil emulsion. The quality of the emulsion can be tested by dropping a
small amount into water; a stable emulsion will not disperse.

Adjust Component Doses: While standard protocols provide a guideline, some optimization
may be necessary. The disease severity can be varied by adjusting the amount of MOG
peptide per mouse.[1] A systematic titration of MOG, M. tuberculosis H37Ra, and PTX can
reveal the minimal doses required for robust disease manifestation in your specific laboratory
conditions.[12]

Standardize Animal Supply: Use age- and sex-matched mice from a reliable vendor.[1] Be
aware that diet and environmental conditions can alter the gut microbiome, which
significantly impacts EAE susceptibility.[6][7]

Problem 2: High Variability in Disease Course Between
Animals

Possible Cause:

 Inconsistent Immunization Technique: Variation in the injection volume or location can lead to
different immune responses.
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e Genetic and Microbiological Variability: Even within an inbred strain, there can be minor
genetic drift or significant differences in gut microbiota between individuals or cages.

e Stress: Animal stress can influence immune responses.
Suggested Solutions:

o Refine Injection Technique: Ensure that the person performing the immunizations is
experienced and consistent. Subcutaneous injections should be administered at
standardized sites.[2][4] Using anesthesia can make injections easier and more consistent.

[4]

e Randomize and Control: Randomly allocate mice to treatment groups.[1] House
experimental groups in the same room and, if possible, mix litters to normalize microbiome
exposure.

o Acclimatize Animals: Allow animals to acclimate to the facility and handle them prior to the
experiment to reduce stress.[2] Perform immunizations at approximately the same time of
day for all animals.[2]

Problem 3: Unexpectedly High Severity and Mortality

Possible Cause:

o Excessive PTX Dose: Pertussis toxin dose is a key determinant of severity. Different lots of
PTX can have varying potencies.[4]

e Animal Age: Younger mice may develop more severe EAE.[10]

e Synergistic Environmental Factors: A combination of factors (e.g., a specific diet and a highly
susceptible microbiome) could be potentiating the disease.

Suggested Solutions:

« Titrate Pertussis Toxin: The PTX dose can be selected to control EAE severity.[4] If you
observe excessive severity, consider reducing the PTX dose in your next experiment. It is
crucial to test the potency of each new lot of PTX.
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e Use Mature Animals: Using mature adult mice (e.g., 12-14 weeks old) may result in a more
moderate disease course compared to younger mice.[10]

e Provide Supportive Care: For animals with severe symptoms (score > 3), provide easy
access to moistened food on the cage floor and a water source to prevent dehydration and
weight loss.

Data and Protocols
Table 1: Standard Protocol Parameters for MOG (35-55)
EAE in C57BLI/6 Mice

Typical Dose per Administration L
Component Timing
Mouse Route
MOG (35-55) Peptide 100 - 200 pg Subcutaneous (s.c.) Day 0
M. tuberculosis
) 200 - 500 ug Subcutaneous (s.c.) Day 0
H37Ra (in CFA)
Pertussis Toxin (PTX) 100 - 300 ng Intraperitoneal (i.p.) Day 0 and Day 2

Note: These are typical ranges. Doses may need to be optimized for specific laboratory
conditions, mouse substrains, and reagent lots.[2][4][11][12]

ble 2: Standard ~linical Scoring <

Score Clinical Signs

0 No clinical deficit; normal

1 Limp or partially paralyzed tail

2 Limp tail and hind limb weakness
3 Partial hind limb paralysis

4 Complete hind limb paralysis

5 Moribund state or death

Intermediate scores (e.g., 0.5, 1.5) can be used to denote intermediate signs.[11][13]
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Detailed Experimental Protocol: MOG (35-55) EAE
Induction in C57BL/6 Mice

This protocol is a synthesis of methodologies described in the literature.[1][2][3][4]
Materials:

e MOG (35-55) peptide, lyophilized

» Sterile Phosphate-Buffered Saline (PBS) or physiological saline

o Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (e.g., 4
mg/mL)

e Pertussis Toxin (PTX), lyophilized

» Female C57BL/6 mice, 8-12 weeks old

e Syringes (1 mL) and needles (e.g., 26G, 30G)
e Glass beaker or syringes for emulsification
Procedure:

o Preparation of Reagents (Day 0):

o MOG (35-55) Solution: Dissolve lyophilized MOG (35-55) peptide in sterile PBS to a final
concentration of 2 mg/mL.

o Pertussis Toxin (PTX) Solution: Reconstitute PTX in sterile PBS to a working concentration
(e.g., 2 pg/mL). Prepare fresh or store aliquots at -20°C as recommended by the supplier.

o MOG/CFA Emulsion: This is a critical step. Prepare a 1:1 emulsion of the MOG (35-55)
solution and CFA. For example, to immunize 10 mice (200 pL/mouse), mix 1 mL of MOG
solution (2 mg/mL) with 1 mL of CFA (containing 4 mg/mL M. tuberculosis). Emulsify by
repeatedly drawing the mixture into and out of a glass syringe or by using two syringes
connected by a stopcock until a thick, stable white emulsion is formed. A drop of the
emulsion should not disperse when placed in a beaker of water.
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e Immunization (Day 0):
o Anesthetize mice if necessary to ensure accurate administration.

o Administer a total of 200 pL of the MOG/CFA emulsion subcutaneously, divided over two
sites on the flanks (100 pL per site).[4]

o Inject 100-200 ng of PTX (e.g., 100 pL of a 2 pg/mL solution) intraperitoneally.
e Second PTX Injection (Day 2):

o Administer a second intraperitoneal injection of PTX, identical to the dose given on Day O.
e Monitoring:

o Beginning around Day 7 post-immunization, monitor the mice daily for clinical signs of
EAE and measure their body weight.

o Use the scoring system in Table 2 to record disease severity.

o Provide supportive care (e.g., moistened food pellets on the cage floor) for mice with
severe paralysis (score = 3) to prevent dehydration and facilitate access to food.

Visualizations
Experimental and Logical Workflows
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Caption: Experimental workflow for MOG (35-55)-induced EAE.
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Caption: Factors affecting the severity of MOG-induced EAE.
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Caption: Simplified Th17-mediated pathology in EAE.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Factors affecting the severity of MOG (35-55)-induced
EAE]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13386383#factors-affecting-the-severity-of-mog-35-
55-induced-eae]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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